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molecular formula C15H10Cl2N2O B8447500 1-(3,4-Dichloro-phenyl)-5-phenyl-1,3-dihydro-imidazol-2-one

1-(3,4-Dichloro-phenyl)-5-phenyl-1,3-dihydro-imidazol-2-one

Cat. No. B8447500
M. Wt: 305.2 g/mol
InChI Key: IZZNAFMNNHLAMT-UHFFFAOYSA-N
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Patent
US07553862B2

Procedure details

250 mL of concentrated HCl were added 1-(3,4-dichloro-phenyl)-3-(2-oxo-2-phenyl-ethyl)urea (1 equiv., 56 mmol, 18.0 g) at room temperature. The reaction mixture was stirred for one week until starting material disappeared giving a white foam which was filtered off. This foam was purified by recrystallization in ethanol affording 1-(3,4-dichloro-phenyl)-5-phenyl-1,3-dihydro-imidazol-2-one (14.4 g, 85%) as a white solid. Rf 0.2 (n-heptane/ethyl acetate 2:1). δH NMR (DMSO, 300 MHz) 10.68 (1H, br s, NH), 7.62 (1H, d, J=8.6 Hz, H arom), 7.53 (1H, d, J=2.4 Hz, H arom), 7.32-7.20 (3H, m, H arom), 7.09-7.06 (2H, m, H arom), 7.03 (1H, dd, J=8.6, 2.5 Hz, H arom), 6.89 (1H, s, ═CH); m/z (EI) 309.2 (21%), 307.2 (97), 306.1 (24), 305.1 (100, M+H+).
Name
1-(3,4-dichloro-phenyl)-3-(2-oxo-2-phenyl-ethyl)urea
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]([NH:12][CH2:13][C:14](=O)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:11])[CH:5]=[CH:6][C:7]=1[Cl:8]>Cl>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:14]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:13][NH:12][C:10]2=[O:11])[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
1-(3,4-dichloro-phenyl)-3-(2-oxo-2-phenyl-ethyl)urea
Quantity
18 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)NC(=O)NCC(C1=CC=CC=C1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for one week
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
disappeared giving a white foam which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
This foam was purified by recrystallization in ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)N1C(NC=C1C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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